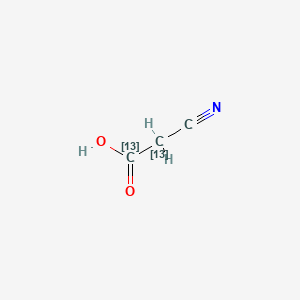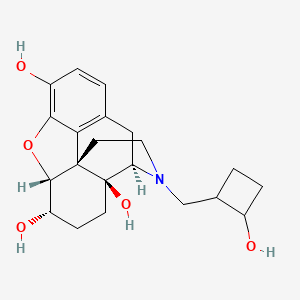
3'-Hydroxynalbuphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Hydroxynalbuphine is a hydroxylated metabolite of nalbuphine, a semi-synthetic opioid analgesic. Nalbuphine is known for its mixed agonist-antagonist properties, acting as an agonist at kappa opioid receptors and an antagonist at mu opioid receptors. This unique pharmacological profile makes nalbuphine and its metabolites, including 3’-Hydroxynalbuphine, valuable in pain management without the risk of significant respiratory depression or addiction .
準備方法
The preparation of 3’-Hydroxynalbuphine involves the incubation of nalbuphine with human liver microsomes. This process leads to the hydroxylation of nalbuphine, resulting in the formation of 3’-Hydroxynalbuphine and other metabolites . The reaction conditions typically involve the use of ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for the qualitative and quantitative analysis of the metabolites .
化学反応の分析
3’-Hydroxynalbuphine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
3’-Hydroxynalbuphine has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of opioid metabolism and the development of analytical methods for detecting opioid metabolites.
Biology: Studied for its role in the metabolic pathways of nalbuphine and its effects on various biological systems.
Medicine: Investigated for its potential therapeutic effects and its role in pain management, particularly in cases where traditional opioids may pose a risk of addiction or respiratory depression.
Industry: Utilized in the development of new analgesic formulations and the improvement of existing pain management therapies
作用機序
The mechanism of action of 3’-Hydroxynalbuphine involves its interaction with opioid receptors in the central nervous system. As a metabolite of nalbuphine, it likely retains some of the parent compound’s pharmacological properties, acting as an agonist at kappa opioid receptors and an antagonist at mu opioid receptors. This interaction leads to the inhibition of ascending pain pathways, altering the perception of and response to pain .
類似化合物との比較
3’-Hydroxynalbuphine can be compared with other hydroxylated metabolites of nalbuphine, such as 4’-Hydroxynalbuphine. Both compounds are products of the hydroxylation of nalbuphine and share similar pharmacological properties. 3’-Hydroxynalbuphine is unique in its specific hydroxylation position, which may influence its metabolic stability and pharmacokinetic profile .
Similar compounds include:
4’-Hydroxynalbuphine: Another hydroxylated metabolite of nalbuphine.
Nalbuphine-3-β-D-glucuronide: A conjugated metabolite of nalbuphine.
Nalbuphine-6-β-D-glucuronide: Another conjugated metabolite of nalbuphine
特性
分子式 |
C21H27NO5 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
(4R,4aS,7S,7aR,12bS)-3-[(2-hydroxycyclobutyl)methyl]-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |
InChI |
InChI=1S/C21H27NO5/c23-13-3-2-12(13)10-22-8-7-20-17-11-1-4-14(24)18(17)27-19(20)15(25)5-6-21(20,26)16(22)9-11/h1,4,12-13,15-16,19,23-26H,2-3,5-10H2/t12?,13?,15-,16+,19-,20-,21+/m0/s1 |
InChIキー |
HCMKAZUAZQIDLE-UEZWLSALSA-N |
異性体SMILES |
C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CCC6O)[C@H]([C@H]1O)OC5=C(C=C4)O)O |
正規SMILES |
C1CC(C1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


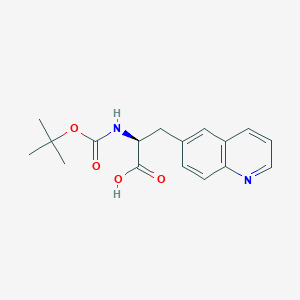
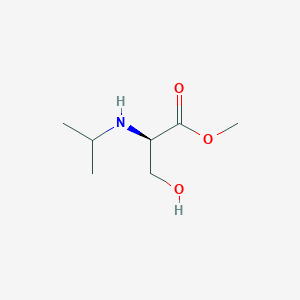


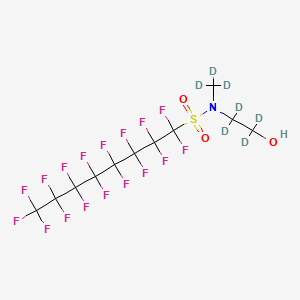

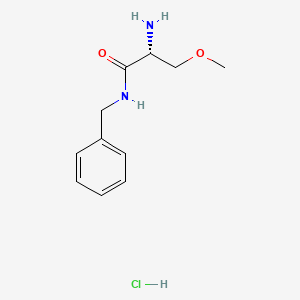
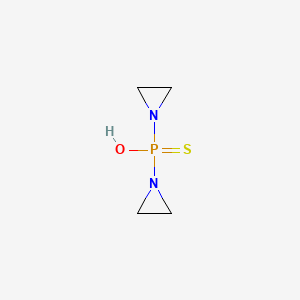

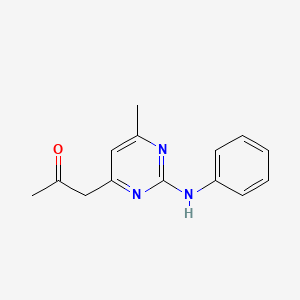
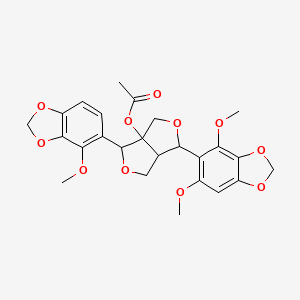
![2,2-Difluoro-5-methylbicyclo[2.2.1]heptane](/img/structure/B13440833.png)
